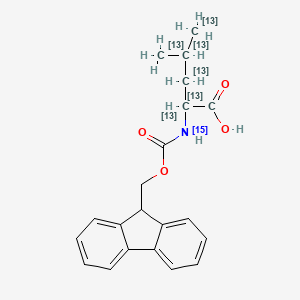

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

CAS No.:

Cat. No.: VC18555283

Molecular Formula: C21H23NO4

Molecular Weight: 360.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23NO4 |

|---|---|

| Molecular Weight | 360.36 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |

| Standard InChI | InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1+1,2+1,11+1,13+1,19+1,20+1,22+1 |

| Standard InChI Key | CBPJQFCAFFNICX-KZXPQFBISA-N |

| Isomeric SMILES | [13CH3][13CH]([13CH3])[13CH2][13CH]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

The compound’s systematic name explicitly denotes its isotopic enrichment:

-

15N labels the amino group protected by the fluorenylmethoxycarbonyl (Fmoc) moiety.

-

13C labels all six carbon atoms in the leucine backbone: five in the pentanoic acid chain (positions 1–5) and one in the γ-methyl branch (position 113C) . This labeling pattern ensures uniform isotopic distribution, critical for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.

Table 1: Structural and Isotopic Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | (13CH3)213CH13CH213CH(15NH-Fmoc)13CO2H | |

| Molecular Weight | 360.36 g/mol | |

| CAS Number | 1163133-36-5 | |

| Isotopic Purity | 98–99% 13C; 98–99% 15N | |

| Melting Point | 152–156°C |

The Fmoc group serves as a temporary protecting group during solid-phase peptide synthesis (SPPS), enabling sequential coupling and deprotection reactions . The 13C6,15N labeling permits unambiguous discrimination of synthesized peptides in complex biological matrices, enhancing signal-to-noise ratios in analytical techniques .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound follows Fmoc-based SPPS protocols, optimized for isotopic incorporation:

-

Resin Esterification: Wang resin is functionalized with 13C/15N-labeled Fmoc-Phe-OH using MSNT (1-(mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole) as an activating agent .

-

Deprotection and Coupling: Piperidine removes the Fmoc group, followed by sequential coupling of 13C/15N-labeled Fmoc-Leu-OH and Fmoc-Met-OH using DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) .

-

Formylation: Ethyl formate-13C introduces the formyl group at the N-terminus under mild conditions .

Table 2: Synthesis Metrics

| Parameter | Value | Source |

|---|---|---|

| Typical Yield Post-HPLC | 23% (32.8 mg per batch) | |

| Reaction Time per Coupling | 2–4 hours | |

| Purity Post-Purification | >98% |

This method avoids harsh cleavage conditions (e.g., liquid HF), preserving isotopic integrity and reducing side reactions .

Applications in Biochemical Research

Metabolic Tracing and Protein Dynamics

In a landmark study, L-[1-13C,15N]-leucine was infused into human subjects to quantify forearm protein metabolism . Key findings included:

-

Leucine Deamination Rate: 388 ± 24 nmol/(100 mL·min)

-

Protein Synthesis Rate: 127 ± 11 nmol/(100 mL·min)

These metrics were derived from gas chromatography-MS (GC-MS) analysis of α-ketoisocaproic acid and CO2 isotopologues, demonstrating the compound’s utility in vivo .

Peptide Synthesis for NMR Standards

The 13C/15N-labeled tripeptide N-formyl-Met-Leu-Phe (f-MLF) serves as an NMR calibration standard due to its crystallinity and uniform isotopic enrichment . Its synthesis employs the same Fmoc-Leu-OH-13C6,15N building block, enabling precise structural determination via magic-angle spinning (MAS) NMR .

| Supplier | Package Size | Price (USD) |

|---|---|---|

| Mendel Chemicals | 100 mg | $834 |

| Isotope.com | 1 g | $3,725 |

Future Directions

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume